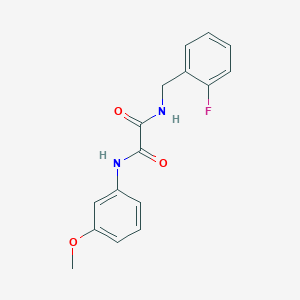

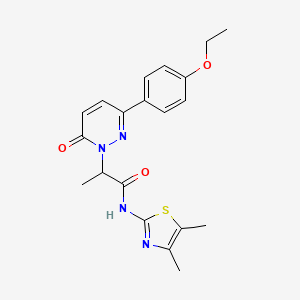

N1-(2-fluorobenzyl)-N2-(3-methoxyphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(2-fluorobenzyl)-N2-(3-methoxyphenyl)oxalamide” is a complex organic compound. It likely contains a fluorobenzyl group, a methoxyphenyl group, and an oxalamide group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as protodeboronation of alkyl boronic esters .Scientific Research Applications

Role in Orexin-1 Receptor Mechanisms

- Study : "Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption in a Model of Binge Eating in Female Rats"

- Summary : This research investigated the impact of certain compounds on compulsive food intake in rats, highlighting the significance of neural systems that motivate and reinforce drug abuse and compulsive food seeking. The study is relevant for understanding the neural mechanisms of binge eating and potential pharmacological treatments (Piccoli et al., 2012).

- Study : "YM-244769, a Novel Na+/Ca2+ Exchange Inhibitor That Preferentially Inhibits NCX3, Efficiently Protects against Hypoxia/Reoxygenation-Induced SH-SY5Y Neuronal Cell Damage"

- Summary : This study examined the properties of YM-244769, a Na+/Ca2+ exchange inhibitor, demonstrating its preferential inhibition of NCX3 and potential as a neuroprotective drug (Iwamoto & Kita, 2006).

- Study : "THREE-CENTER INTRAMOLECULAR HYDROGEN BONDING IN OXAMIDE DERIVATIVES. NMR AND X-RAY DIFFRACTION STUDY"

- Summary : This research provided insights into the synthesis and structural analysis of oxamide derivatives, focusing on their stabilization by intramolecular hydrogen bonding (Martínez-Martínez et al., 1998).

- Study : "Light-switchable polymer from cationic to zwitterionic form: synthesis, characterization, and interactions with DNA and bacterial cells."

- Summary : This study involved the synthesis of a novel cationic polymer and its transformation to a zwitterionic form upon light irradiation, demonstrating applications in DNA condensation and antibacterial activity (Sobolčiak et al., 2013).

- Study : "Reactivity of an Oxalamide-Based N-Heterocyclic Carbene"

- Summary : This research explored the reactivity of an oxalamide-based carbene, contributing to the understanding of carbene chemistry and its potential applications in synthetic organic chemistry (Braun, Frank & Ganter, 2012).

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3/c1-22-13-7-4-6-12(9-13)19-16(21)15(20)18-10-11-5-2-3-8-14(11)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMNCRPSQZRIQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-N-[2-(2,4-difluorophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2715960.png)

![N-(2,3-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2715961.png)

![3-Methyl-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2715966.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2715969.png)

![3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-pyridin-3-ylmethyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2715970.png)

![3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2715971.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B2715973.png)

![4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2715974.png)

![dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2715977.png)